molecular formula C18H20N2OS B10979178 N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylbutanamide

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylbutanamide

Cat. No.: B10979178
M. Wt: 312.4 g/mol
InChI Key: VFEOQLQNGHOXRW-UHFFFAOYSA-N
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Description

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylbutanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a thiophene ring substituted with cyano, ethyl, and methyl groups, and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylbutanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the cyano, ethyl, and methyl groups at specific positions.

    Amidation: The substituted thiophene is reacted with 2-phenylbutanoyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The phenylbutanamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for hydrogenation.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the phenylbutanamide moiety.

Scientific Research Applications

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylbutanamide involves its interaction with specific molecular targets. The cyano group and the thiophene ring are key functional groups that interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylbutanamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the phenylbutanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H20N2OS

Molecular Weight

312.4 g/mol

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylbutanamide

InChI

InChI=1S/C18H20N2OS/c1-4-14-12(3)22-18(16(14)11-19)20-17(21)15(5-2)13-9-7-6-8-10-13/h6-10,15H,4-5H2,1-3H3,(H,20,21)

InChI Key

VFEOQLQNGHOXRW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C(CC)C2=CC=CC=C2)C

Origin of Product

United States

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